molecular formula C23H20O2 B12898803 Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]- CAS No. 771477-54-4

Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-

Cat. No.: B12898803
CAS No.: 771477-54-4
M. Wt: 328.4 g/mol
InChI Key: PSHNEMDNCRIYEA-UHFFFAOYSA-N
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Description

2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of an alkyne-epoxide intermediate. This reaction is typically mediated by Lewis acids such as boron trifluoride etherate (BF3·Et2O) under ambient conditions . The reaction proceeds smoothly in dichloromethane at room temperature, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts. The choice of solvents and reaction conditions would also be optimized to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.

    Substitution: The phenyl and phenylpropynyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese(IV) oxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolones or oxindoles, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine
  • {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol
  • N-(2-(1-hydroxy-3-phenylprop-2-yn-1-yl)-N-tosylanilides

Uniqueness

Compared to these similar compounds, 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran stands out due to its tetrahydrobenzofuran core, which imparts unique chemical and biological properties. This core structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further study .

Properties

CAS No.

771477-54-4

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-phenyl-4-(3-phenylprop-2-ynoxy)-4,5,6,7-tetrahydro-1-benzofuran

InChI

InChI=1S/C23H20O2/c1-3-9-18(10-4-1)11-8-16-24-21-14-7-15-22-20(21)17-23(25-22)19-12-5-2-6-13-19/h1-6,9-10,12-13,17,21H,7,14-16H2

InChI Key

PSHNEMDNCRIYEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)OC(=C2)C3=CC=CC=C3)OCC#CC4=CC=CC=C4

Origin of Product

United States

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